Cas no 2138264-20-5 (7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid)
7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
- 2138264-20-5
- EN300-727026
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- Inchi: 1S/C10H9FO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)
- InChI Key: HBNTZLNEXXRBJX-UHFFFAOYSA-N
- SMILES: S(C1=CC(C(=O)O)=CC2CCCC=21)(=O)(=O)F
Computed Properties
- Exact Mass: 244.02055810g/mol
- Monoisotopic Mass: 244.02055810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 79.8Ų
7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727026-1.0g |
7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid |
2138264-20-5 | 1g |
$0.0 | 2023-06-07 |
7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
Research Briefing on 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2138264-20-5)
7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2138264-20-5) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique combination of a fluorosulfonyl group and a carboxylic acid moiety on a dihydroindene scaffold, making it a promising candidate for various applications, including drug discovery, chemical biology probes, and covalent inhibitor development. Recent studies have explored its potential as a versatile building block for the synthesis of bioactive molecules and its role in targeting specific enzymes or proteins through covalent modification.
The fluorosulfonyl group in this compound is of particular interest due to its reactivity as a covalent warhead. This functionality allows the molecule to form stable bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins, enabling the development of covalent inhibitors. Recent research has demonstrated the utility of 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid in the design of selective inhibitors for enzymes such as kinases, proteases, and other disease-relevant targets. Its unique structural features also make it a valuable tool for chemical proteomics studies aimed at identifying novel drug targets.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid as a key intermediate in the synthesis of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). The fluorosulfonyl group was shown to form a covalent adduct with the catalytic cysteine residue (Cys145) of Mpro, leading to potent inhibition of viral replication. This study highlights the potential of this compound in antiviral drug development and underscores its relevance in addressing emerging infectious diseases.
Another significant application of this compound is in the field of chemical biology, where it has been employed as a reactive handle for activity-based protein profiling (ABPP). By incorporating the fluorosulfonyl group into probe molecules, researchers can selectively label and identify active sites of enzymes in complex biological systems. A recent Nature Chemical Biology paper reported the use of 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid-derived probes to map the reactivity of serine hydrolases in cancer cell lines, providing insights into enzyme dysregulation in tumorigenesis.
The synthesis and characterization of 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid have also been the focus of recent investigations. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. Additionally, computational studies have explored the electronic properties and reactivity of the fluorosulfonyl group, aiding in the rational design of derivatives with improved pharmacological properties. These efforts are paving the way for the development of next-generation covalent drugs and chemical tools.
In conclusion, 7-(fluorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2138264-20-5) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its unique reactivity profile and potential applications in drug discovery and chemical proteomics make it a valuable asset for researchers. Future studies are expected to further explore its utility in targeting diverse biological pathways and its potential as a therapeutic agent. Continued investigation into its mechanism of action and optimization of its properties will likely yield significant advancements in the field.
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